molecular formula C20H25NO2 B3161172 1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel- CAS No. 868771-01-1

1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-

Cat. No. B3161172
CAS RN: 868771-01-1
M. Wt: 311.4
InChI Key: LCYFRMAJUZEBOV-VAMGGRTRSA-N
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Description

1,2-Cyclohexanediol is a chemical compound with the molecular formula C6H12O2 . It has an average mass of 116.158 Da and a monoisotopic mass of 116.083733 Da .


Molecular Structure Analysis

The molecular structure of 1,2-Cyclohexanediol consists of a six-membered cyclohexane ring with two hydroxyl (-OH) groups attached .


Chemical Reactions Analysis

The chemical reactions involving 1,2-Cyclohexanediol can be complex due to the presence of two functional groups. The compound can participate in various reactions such as oxidation, reduction, and substitution .


Physical And Chemical Properties Analysis

1,2-Cyclohexanediol has a molecular weight of 116.1583 . Other physical and chemical properties such as boiling point, density, and heat capacity would depend on the specific conditions and can be obtained from databases like the NIST Web Thermo Tables .

Scientific Research Applications

Chemical and Biological Properties

"1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-" does not directly match any scientific research documents in our current database. However, exploring related chemical substances and their applications in scientific research provides insight into potential areas of interest. For instance, compounds with structural similarities, such as cyclohexanediols or related derivatives, are extensively studied for their biological and pharmacological properties. Research into compounds like FTY720 (fingolimod), which acts as an immunosuppressant by activating sphingosine-1-phosphate receptors, demonstrates the potential for cyclohexanediol derivatives in therapeutic applications, particularly in cancer therapy due to their antitumor efficacy in various cancer models (Li Zhang et al., 2013).

Environmental Impact and Safety

Investigations into the environmental and safety aspects of chemical substances similar to "1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-" are also critical. For example, studies on the toxicity and environmental behavior of various industrial chemicals and pollutants, such as Bisphenol A and brominated flame retardants, highlight the importance of understanding the ecological and health impacts of chemical compounds. These reviews provide a basis for assessing the safety, potential hazards, and environmental fate of cyclohexanediol derivatives and related compounds (Raúl Lagos-Cabré & R. Moreno, 2012).

Synthetic Applications and Material Science

The synthesis and application of cyclohexanediol derivatives in material science and as intermediates in organic synthesis are of significant interest. Research on the downstream processing of biologically produced diols, including discussions on the recovery and purification of these compounds from fermentation broth, indicates the relevance of cyclohexanediol derivatives in industrial biotechnology and green chemistry. Such studies underscore the potential for "1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-" and related compounds in the development of sustainable industrial processes and materials (Zhi-Long Xiu & A. Zeng, 2008).

Mechanism of Action

The mechanism of action of 1,2-Cyclohexanediol would depend on its application. In general, the presence of two hydroxyl groups can make it a good candidate for reactions involving nucleophilic substitution or condensation .

properties

IUPAC Name

(1R,2R,3R)-3-(dibenzylamino)cyclohexane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c22-19-13-7-12-18(20(19)23)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18-20,22-23H,7,12-15H2/t18-,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYFRMAJUZEBOV-VAMGGRTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]([C@@H](C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-
Reactant of Route 2
1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-
Reactant of Route 3
1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-
Reactant of Route 4
1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-
Reactant of Route 5
1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-
Reactant of Route 6
1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-

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